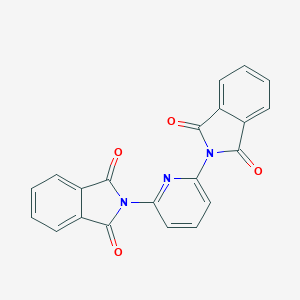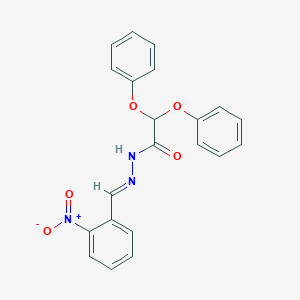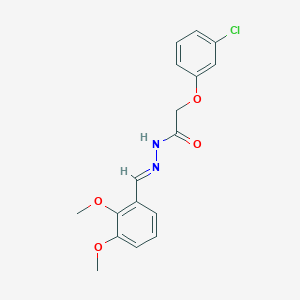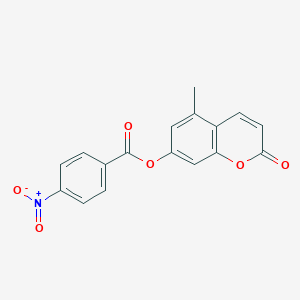![molecular formula C18H17Cl2N3O3 B386629 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386629.png)
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One possible synthetic route is as follows:
Starting Materials: 3,4-dichloroaniline, 3-methoxybenzoyl chloride, and butanone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]propanamide
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]pentanamide
- N-(3,4-dichlorophenyl)-3-[(3-methoxybenzoyl)hydrazono]hexanamide
Uniqueness
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide is unique due to its specific substitution pattern on the aromatic rings and the length of the carbon chain. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C18H17Cl2N3O3 |
|---|---|
Peso molecular |
394.2g/mol |
Nombre IUPAC |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-3-methoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-11(8-17(24)21-13-6-7-15(19)16(20)10-13)22-23-18(25)12-4-3-5-14(9-12)26-2/h3-7,9-10H,8H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
Clave InChI |
GTYJYRCLWLYAFD-SSDVNMTOSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=CC=C1)OC)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-hydroxy-5-[(2-iodophenyl)iminomethyl]-1H-pyrimidine-2,4-dione](/img/structure/B386547.png)
![N-[3-({2-[4-(heptyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B386548.png)


![[4-[1-(4-Acetyloxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] acetate](/img/structure/B386552.png)

![2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B386557.png)
![3-[(4-Methoxyanilino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B386560.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B386564.png)
![4-[(3-bromobenzyl)oxy]-N'-(4-iodobenzylidene)benzohydrazide](/img/structure/B386565.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B386568.png)

